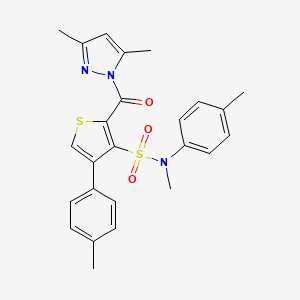

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N,4-bis(4-methylphenyl)thiophene-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N,4-bis(4-methylphenyl)thiophene-3-sulfonamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and sulfonamide functionality

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N,4-bis(4-methylphenyl)thiophene-3-sulfonamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the thiophene ring and sulfonamide group. Common reagents used in these reactions include hydrazine derivatives, thiophene precursors, and sulfonyl chlorides. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods such as crystallization and chromatography are used to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety (-SO₂NMe-) undergoes nucleophilic substitution under basic or acidic conditions. This reactivity is critical for derivatization or functional group interconversion.

Key Findings :

-

Hydrolysis reactions are pH-dependent, with optimal yields under acidic conditions (e.g., HCl/EtOH).

-

Alkylation preserves the sulfonamide’s antibacterial properties, as demonstrated in related thiophene-sulfonamide hybrids .

Electrophilic Aromatic Substitution on the Thiophene Ring

The electron-rich thiophene ring participates in electrophilic substitutions, such as halogenation or nitration, enabling further functionalization.

Key Findings :

-

Bromination occurs regioselectively at the C-5 position due to electron-donating effects of the sulfonamide group .

-

Nitrated derivatives show enhanced antimicrobial activity compared to the parent compound .

Pyrazole Ring Functionalization

The 3,5-dimethylpyrazole group undergoes reactions typical of nitrogen-containing heterocycles, including formylation and cycloadditions.

Key Findings :

-

Formylation at the pyrazole’s C-4 position is achieved via Vilsmeier-Haack conditions, enabling subsequent condensation reactions .

-

Cycloadditions with diazo compounds yield bicyclic structures with potential bioactivity .

Carbonyl Group Reactivity

The carbonyl bridge (pyrazole-1-carbonyl) participates in nucleophilic acyl substitutions and condensations.

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Amidation | R-NH₂, DCC, DMAP | Substituted amides | |

| Reduction | NaBH₄, MeOH | Alcohol derivative (-CH₂OH) |

Key Findings :

-

Amidation reactions retain the pyrazole-thiophene core while diversifying the side-chain pharmacophore.

-

Reduced analogs exhibit altered solubility profiles, influencing pharmacokinetics.

Synthetic Pathways and Catalytic Mechanisms

The compound’s synthesis involves multistep reactions, including:

-

Sulfonamide Formation : Coupling of thiophene-3-sulfonyl chloride with N-methyl-4-methylaniline .

-

Pyrazole Introduction : Cyclocondensation of hydrazines with diketones under Cu(OTf)₂ catalysis .

-

Carbonyl Bridging : Peptide coupling (e.g., EDC/HOBt) between pyrazole-carboxylic acid and the sulfonamide intermediate.

Biological Activity Correlation

Reactivity directly impacts pharmacological properties:

Wissenschaftliche Forschungsanwendungen

Biological Activities

Preliminary studies suggest that compounds with similar structures exhibit diverse biological activities. The following table summarizes related compounds and their reported activities:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(1H-Pyrazol-1-yl)benzenesulfonamide | Contains a pyrazole and sulfonamide | Antimicrobial, anti-inflammatory |

| 3-(4-Methylphenyl)thiophene-2-carboxylic acid | Thiophene with carboxylic acid | Inhibitor of myeloid cell leukemia |

| N-(5-Phenylthiazol-2-yl)acrylamides | Thiazole instead of thiophene | Potent glutathione S-transferase inhibitors |

Potential Applications

The potential applications of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N,4-bis(4-methylphenyl)thiophene-3-sulfonamide include:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting this compound may also possess antimicrobial properties.

- Anti-inflammatory Effects : The presence of the sulfonamide group indicates potential anti-inflammatory activity.

- Cancer Therapeutics : Given the structural similarity to known anticancer agents, further exploration could reveal cytotoxic effects against cancer cell lines.

Case Study on Antibacterial Efficacy

A study examining thiazole derivatives demonstrated significant antibacterial activity against multidrug-resistant pathogens. Compounds similar to the target compound exhibited Minimum Inhibitory Concentration (MIC) values that were lower than traditional antibiotics like linezolid.

Case Study on Cytotoxic Effects

In comparative studies assessing sulfonamide derivatives on cancer cell lines, certain analogs showed marked reductions in cell viability at concentrations above 10 µM. This suggests that the target compound may also exhibit similar cytotoxic properties.

Wirkmechanismus

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N,4-bis(4-methylphenyl)thiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-dimethylpyrazole: A simpler pyrazole derivative with similar structural features.

Thiophene-2-sulfonamide: Contains the thiophene and sulfonamide groups but lacks the pyrazole ring.

N-methyl-N-phenylthiophene-3-sulfonamide: Similar structure but with different substituents on the thiophene ring.

Uniqueness

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N,4-bis(4-methylphenyl)thiophene-3-sulfonamide is unique due to its combination of the pyrazole, thiophene, and sulfonamide groups, which confer distinct chemical and biological properties.

Biologische Aktivität

The compound 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N,4-bis(4-methylphenyl)thiophene-3-sulfonamide is a novel thiophene-based sulfonamide that has garnered attention for its potential biological activities, particularly as an inhibitor of carbonic anhydrase (CA) enzymes and its antimicrobial properties. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a thiophene ring, a sulfonamide group, and a pyrazole moiety. This combination is believed to enhance its biological activity through multiple mechanisms.

Inhibition of Carbonic Anhydrase

Thiophene-based sulfonamides are known for their ability to inhibit carbonic anhydrase isoenzymes (hCA-I and hCA-II). Research indicates that the compound exhibits noncompetitive inhibition against these isoenzymes. The inhibition mechanism involves interactions outside the catalytic site, with significant contributions from both the sulfonamide and thiophene groups .

Key Findings:

- IC50 Values : The compound shows IC50 values ranging from 69 nM to 70 µM against hCA-I and 23.4 nM to 1.405 µM against hCA-II .

- Ki Values : Corresponding Ki values are reported between 66.49 ± 17.15 nM to 234.99 ± 15.44 µM for hCA-I and 74.88 ± 20.65 nM to 38.04 ± 12.97 µM for hCA-II .

Antimicrobial Activity

The antimicrobial efficacy of the compound has been evaluated against various bacterial strains. It has demonstrated significant activity, particularly in inhibiting biofilm formation by pathogens such as Staphylococcus aureus and Staphylococcus epidermidis.

Research Highlights:

- Minimum Inhibitory Concentration (MIC) : The compound's MIC values have been reported as low as 0.22 to 0.25 μg/mL for some derivatives .

- Bactericidal Activity : In addition to inhibition, the compound has shown bactericidal effects with minimum bactericidal concentrations (MBC) aligning closely with MIC values .

Study on Anticancer Activity

A series of studies have explored the anticancer potential of thiophene derivatives, including this compound. In vitro evaluations against human breast cancer cell lines (MCF7) have shown promising results.

Results Summary:

- Several derivatives exhibited cytotoxic activities with IC50 values lower than that of doxorubicin (a standard chemotherapy agent), indicating potential as anticancer agents .

- Compounds derived from similar scaffolds have been noted for their ability to induce apoptosis in cancer cells through various mechanisms including inhibition of DNA synthesis and cell cycle arrest .

Comparative Analysis of Biological Activities

| Activity Type | IC50 Values | Mechanism |

|---|---|---|

| Carbonic Anhydrase Inhibition | hCA-I: 69 nM - 70 µM; hCA-II: 23.4 nM - 1.405 µM | Noncompetitive inhibition via interaction outside catalytic site |

| Antimicrobial Activity | MIC: 0.22 - 0.25 μg/mL | Inhibition of biofilm formation and bactericidal effects |

| Anticancer Activity | IC50 < Doxorubicin (32 μmol/L) | Induction of apoptosis and cell cycle arrest |

Eigenschaften

IUPAC Name |

2-(3,5-dimethylpyrazole-1-carbonyl)-N-methyl-N,4-bis(4-methylphenyl)thiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3S2/c1-16-6-10-20(11-7-16)22-15-32-23(25(29)28-19(4)14-18(3)26-28)24(22)33(30,31)27(5)21-12-8-17(2)9-13-21/h6-15H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEXGAGFZZKBGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)N(C)C3=CC=C(C=C3)C)C(=O)N4C(=CC(=N4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.